2-(4-Ethylpiperazin-1-yl)benzaldehyde
Overview
Description
2-(4-Ethylpiperazin-1-yl)benzaldehyde is a chemical compound with the CAS Number 865203-79-8 . It has a molecular weight of 218.3 and its IUPAC name is 2-(4-ethyl-1-piperazinyl)benzaldehyde . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-(4-Ethylpiperazin-1-yl)benzaldehyde is 1S/C13H18N2O/c1-2-14-7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,11H,2,7-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(4-Ethylpiperazin-1-yl)benzaldehyde is an oil with a melting point of 95-97°C .Scientific Research Applications
Use in the Synthesis of Benzothiazole Compounds
- Scientific Field : Green Chemistry
- Summary of the Application : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The compound “2-(4-Ethylpiperazin-1-yl)benzaldehyde” could potentially be used in the synthesis of these benzothiazole compounds .
- Methods of Application : The synthesis of benzothiazole compounds related to green chemistry can be achieved from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results or Outcomes : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
Use in the Synthesis of Novel Benzazole Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound “2-(4-Ethylpiperazin-1-yl)benzaldehyde” is used in the synthesis of novel benzazole derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of the synthesis are not provided in the source .
Use in Proteomics Research
- Scientific Field : Proteomics
- Summary of the Application : “2-(4-Ethylpiperazin-1-yl)benzaldehyde” could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of the research are not provided in the source .
Use in Enzyme-Mediated Cross-Benzoin Reaction
- Scientific Field : Biochemistry
- Summary of the Application : “2-(4-Ethylpiperazin-1-yl)benzaldehyde” could potentially be used in enzyme-mediated cross-benzoin reactions . This reaction involves highly enolizable aldehydes, which is an elusive challenge .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of the reaction are not provided in the source .
Use in Biochemical Research
- Scientific Field : Biochemistry
- Summary of the Application : “2-(4-Ethylpiperazin-1-yl)benzaldehyde” is a biochemical that could potentially be used in various biochemical research .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of the research are not provided in the source .
Use in Enzyme-Mediated Cross-Benzoin Reaction
- Scientific Field : Biochemistry
- Summary of the Application : “2-(4-Ethylpiperazin-1-yl)benzaldehyde” could potentially be used in enzyme-mediated cross-benzoin reactions . This reaction involves highly enolizable aldehydes, which is an elusive challenge .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of the reaction are not provided in the source .
Safety And Hazards
The compound has been classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-14-7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,11H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAHVXDDADHPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654305 | |
Record name | 2-(4-Ethylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylpiperazin-1-yl)benzaldehyde | |
CAS RN |
865203-79-8 | |
Record name | 2-(4-Ethyl-1-piperazinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865203-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethylpiperazin-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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